3-(1H-indol-2-yl)propanoic acid

Catalog No.
S1545347
CAS No.
5836-08-8
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-indol-2-yl)propanoic acid

CAS Number

5836-08-8

Product Name

3-(1H-indol-2-yl)propanoic acid

IUPAC Name

3-(1H-indol-2-yl)propanoic acid

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c13-11(14)6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6H2,(H,13,14)

InChI Key

HLSMPONBWJBOKA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)CCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCC(=O)O

3-(1H-indol-2-yl)propanoic acid is an organic compound characterized by the presence of a propanoic acid moiety attached to an indole ring. Its molecular formula is C11H11NO2C_{11}H_{11}NO_2, and it features a carboxylic acid functional group that is integral to its chemical properties and biological activity. The compound is classified under indolyl carboxylic acids, which are known for their diverse roles in medicinal chemistry and biochemistry.

Information on the mechanism of action of 3-(1H-indol-2-yl)propanoic acid is not available in scientific literature [].

Due to its functional groups:

  • Oxidation: The indole moiety can be oxidized to yield indole-3-carboxylic acid derivatives.
  • Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
  • Substitution: The hydrogen atom on the indole ring can be substituted with various nucleophiles, leading to a range of derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The biological activity of 3-(1H-indol-2-yl)propanoic acid has been studied in various contexts. Compounds containing indole structures are known to exhibit significant pharmacological effects, including:

  • Antioxidant Properties: Indole derivatives often demonstrate antioxidant activity, which can protect cells from oxidative stress.
  • Neuroprotective Effects: Some studies suggest that this compound may have neuroprotective properties, potentially influencing pathways related to neurodegenerative diseases.
  • Anti-inflammatory Activity: Indole-based compounds have been noted for their ability to modulate inflammatory responses.

The synthesis of 3-(1H-indol-2-yl)propanoic acid typically involves several steps:

  • Formation of the Indole Moiety: This can be achieved through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate aldehyde or ketone.
  • Introduction of the Propanoic Acid Group: This step may involve the use of acylation techniques where a propanoic acid derivative is introduced to the indole structure.
  • Purification and Characterization: Following synthesis, the compound is purified using techniques like recrystallization or chromatography.

3-(1H-indol-2-yl)propanoic acid has potential applications in various fields, including:

  • Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting neurological disorders or inflammatory diseases.
  • Biochemical Research: Its unique structure allows it to be used in studies examining receptor interactions and signaling pathways.
  • Agricultural Chemistry: Similar compounds are investigated for their roles in plant growth regulation and pest resistance.

Interaction studies involving 3-(1H-indol-2-yl)propanoic acid focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary findings indicate that this compound might influence pathways relevant to cancer and neurodegenerative diseases. Further research is needed to elucidate its specific interactions and mechanisms of action.

Several compounds share structural similarities with 3-(1H-indol-2-yl)propanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3-(1H-indol-3-yl)propanoic acidC11H11NO2C_{11}H_{11}NO_2Different position of the indole substituent
(S)-2-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acidC12H14N2O2C_{12}H_{14}N_{2}O_{2}Contains an amino group, influencing biological activity
2-Amino-3-(1H-indol-3-yl)propanoic acidC12H12N2O2C_{12}H_{12}N_{2}O_{2}Amino group present; used as a neurotransmitter precursor

The presence of distinct functional groups and variations in substitution patterns among these compounds contributes to their unique biological activities and potential applications.

XLogP3

1.9

Wikipedia

3-(1H-Indol-2-yl)propanoic acid

Dates

Modify: 2023-08-15

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